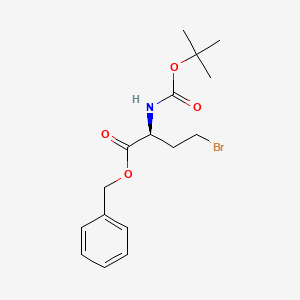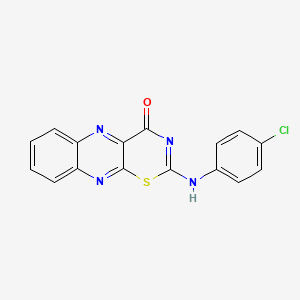
2-((4-Chlorophenyl)amino)-4H-1,3-thiazino(5,6-b)quinoxalin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-Chlorophenyl)amino)-4H-[1,3]thiazino[5,6-b]quinoxalin-4-one is a heterocyclic compound that has garnered interest due to its potential biological and pharmacological activities. This compound features a quinoxaline core fused with a thiazine ring, and it is substituted with a 4-chlorophenylamino group. The unique structure of this compound makes it a valuable candidate for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chlorophenyl)amino)-4H-[1,3]thiazino[5,6-b]quinoxalin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminobenzothiazole with 4-chloroaniline in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-((4-Chlorophenyl)amino)-4H-[1,3]thiazino[5,6-b]quinoxalin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of quinoxaline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives with various functional groups replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Studied for its potential anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-((4-Chlorophenyl)amino)-4H-[1,3]thiazino[5,6-b]quinoxalin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoxaline derivatives: Compounds with a quinoxaline core, such as quinoxaline-2-carboxylate.
Thiazine derivatives: Compounds with a thiazine ring, such as phenothiazine.
Uniqueness
2-((4-Chlorophenyl)amino)-4H-[1,3]thiazino[5,6-b]quinoxalin-4-one is unique due to its fused heterocyclic structure, which combines the properties of both quinoxaline and thiazine derivatives. This unique structure contributes to its diverse biological activities and makes it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
154371-17-2 |
|---|---|
Molekularformel |
C16H9ClN4OS |
Molekulargewicht |
340.8 g/mol |
IUPAC-Name |
2-(4-chloroanilino)-[1,3]thiazino[5,6-b]quinoxalin-4-one |
InChI |
InChI=1S/C16H9ClN4OS/c17-9-5-7-10(8-6-9)18-16-21-14(22)13-15(23-16)20-12-4-2-1-3-11(12)19-13/h1-8H,(H,18,21,22) |
InChI-Schlüssel |
YPYZNESVBXKCMV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C3C(=N2)SC(=NC3=O)NC4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


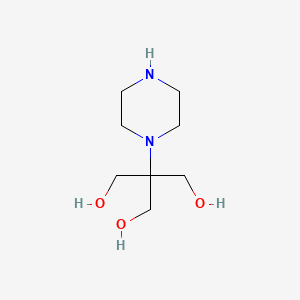

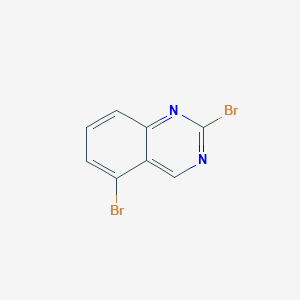
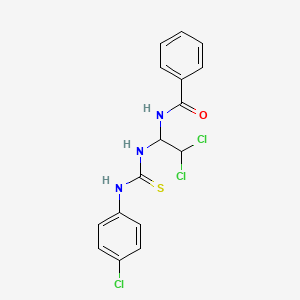

![3-Buten-1-ol,4-[2-(methylsulfonyl)phenyl]-](/img/structure/B13135091.png)
![2-Bromo-5-iodo-thieno[3,2-b]thiophene](/img/structure/B13135093.png)
![N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B13135100.png)
![(3S,5S,6E)-7-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-6-heptenoic Acid Calcium Salt](/img/structure/B13135108.png)
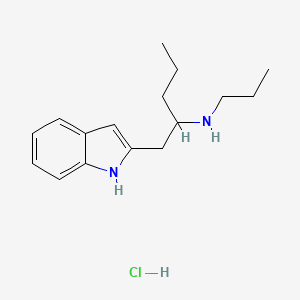
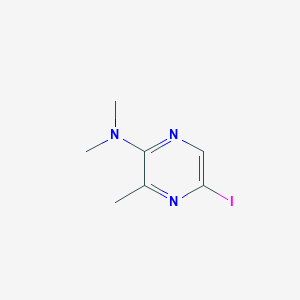
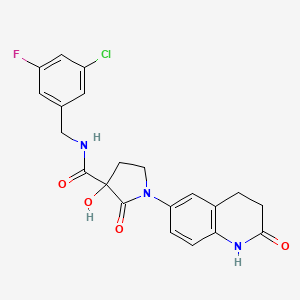
![3,3,13,13-Tetraoctyl-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene](/img/structure/B13135125.png)
